Riociguat - 1304478-72-5

Riociguat

Catalog Number: EVT-1461963
CAS Number: 1304478-72-5
Molecular Formula: C20H19FN8O2
Molecular Weight: 425.443
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Riociguat (BAY 63-2521) is a first-in-class soluble guanylate cyclase (sGC) stimulator. [] It is classified as a vasodilator, meaning it helps to widen blood vessels. [] In scientific research, riociguat serves as a valuable tool to investigate the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, a crucial signaling pathway involved in various physiological processes, including vascular tone regulation and cell proliferation. [] Riociguat's unique dual mechanism of action allows researchers to explore both the NO-dependent and NO-independent aspects of this pathway. []

M1

  • Relevance: The formation and clearance of M1 are important considerations for Riociguat dosing, especially in patients with renal or hepatic impairment or those who smoke. Smoking can significantly increase Riociguat metabolism to M1, leading to reduced Riociguat exposure. [, , , , , ]

BAY 41-2272

    Sodium Nitroprusside (SNP)

    • Relevance: SNP is used to investigate the role of the NO-cGMP pathway in various physiological processes, including hematopoietic stem cell (HSC) function. Studies show that SNP can enhance HSC homing and engraftment, similar to the effects observed with Riociguat, suggesting a shared pathway. []

    NOC5

    • Relevance: Similar to SNP, NOC5 is used to study the role of the NO-cGMP pathway in HSC function. The fact that NOC5 can also promote HSC migration, just like Riociguat and SNP, further supports the involvement of NO-cGMP signaling in HSC activity. []

    SNAP

    • Relevance: SNAP is employed alongside other NO donors, like SNP and NOC5, to examine the effects of NO signaling on HSCs. The observation that SNAP enhances HSC migration, similar to Riociguat, reinforces the importance of NO-cGMP signaling in HSC function and suggests a potential role for Riociguat in modulating this pathway. []
    • Compound Description: Riociguat is a soluble guanylate cyclase (sGC) stimulator that directly activates sGC, enhancing its sensitivity to nitric oxide (NO) and increasing cyclic guanosine monophosphate (cGMP) production. This mechanism leads to vasodilation and is explored for treating pulmonary hypertension and other conditions like Raynaud’s phenomenon and systemic sclerosis. [, , , , , , , , , , , , , , , ]

    Sildenafil

    • Relevance: Sildenafil is a frequently used treatment for pulmonary hypertension and is often compared to Riociguat in terms of efficacy and safety. While both drugs target the NO-sGC-cGMP pathway, they do so through different mechanisms, and their clinical effects may vary. [, , , , , ]

    Bosentan

    • Relevance: Bosentan is often used as a comparator drug in studies evaluating Riociguat's efficacy and safety in treating PAH. [, , , ]
    Overview

    Riociguat is a pharmaceutical compound primarily used for the treatment of pulmonary hypertension, specifically chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension. Its chemical name is N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylene dicarbamate. As a soluble guanylate cyclase stimulator, it enhances the effects of nitric oxide, leading to vasodilation and improved blood flow in the pulmonary arteries .

    Source

    Riociguat was developed by Bayer HealthCare and is marketed under the brand name Adempas. It received approval from both the European Medicines Agency and the United States Food and Drug Administration for use in adults with specific types of pulmonary hypertension .

    Classification

    Riociguat belongs to a novel class of medications known as soluble guanylate cyclase stimulators. This class of drugs works by directly stimulating the soluble guanylate cyclase enzyme, which plays a crucial role in the nitric oxide signaling pathway, leading to increased levels of cyclic guanosine monophosphate and subsequent vasodilation .

    Synthesis Analysis

    Methods

    The synthesis of riociguat involves several key steps:

    1. Initial Reaction: The process begins with 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-formamidine hydrochloride and 2-aminopropanediamide. These compounds are combined with a strong base in a solvent under reflux conditions to produce an intermediate compound .
    2. Formation of Carbamate: The intermediate is then reacted with dimethyl carbonate in methanol to form a carbamate derivative, which is another intermediate in the synthesis pathway .
    3. Final Steps: The final step involves reacting this carbamate with methyl iodide in the presence of a strong base to yield riociguat, followed by recrystallization to purify the product .

    Technical Details

    Molecular Structure Analysis

    Structure

    Riociguat's molecular structure features several functional groups that contribute to its pharmacological activity. The core structure includes a pyrazolo-pyridine moiety linked to a pyrimidine ring, which is essential for its interaction with soluble guanylate cyclase.

    Data

    • Molecular Formula: C20H22N6O
    • Molecular Weight: 366.44 g/mol
    • Structural Formula: The detailed structural representation shows the arrangement of atoms within riociguat, highlighting its complex ring system that facilitates binding to its target enzyme .
    Chemical Reactions Analysis

    Reactions

    Riociguat undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and condensation reactions. The key reactions include:

    1. Reflux Reaction: The initial formation of an amine intermediate through nucleophilic attack facilitated by heat.
    2. Carbamate Formation: Involves the reaction of an amine with carbonyl compounds (dimethyl carbonate), leading to carbamate formation.
    3. Methylation Reaction: The final step involves methylation where methyl iodide acts as a methylating agent on the nitrogen atom of the carbamate derivative.

    Technical Details

    Each reaction's conditions—such as temperature, solvent choice, and reaction time—are critical for achieving high yields and purities, reflecting careful optimization in synthetic methodology.

    Mechanism of Action

    Riociguat functions through two primary mechanisms:

    1. Direct Stimulation of Soluble Guanylate Cyclase: Riociguat binds to soluble guanylate cyclase independently of nitric oxide, enhancing its activity even when nitric oxide levels are low or absent.
    2. Potentiation of Nitric Oxide Activity: It increases the sensitivity of soluble guanylate cyclase to nitric oxide, promoting vasodilation through elevated cyclic guanosine monophosphate levels .

    Process Data

    This dual mechanism results in significant vasorelaxation effects, making riociguat effective in managing conditions associated with elevated pulmonary arterial pressure.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: White to off-white crystalline powder.
    • Solubility: Soluble in methanol and ethanol; poorly soluble in water.

    Chemical Properties

    • Stability: Stable under normal storage conditions but sensitive to light.
    • pH Range: Optimal pH for stability typically ranges from 4 to 7.

    Relevant data indicates that these properties influence both formulation development and therapeutic effectiveness.

    Applications

    Riociguat is primarily used for:

    • Treatment of Pulmonary Arterial Hypertension: It improves exercise capacity and hemodynamic parameters in patients.
    • Chronic Thromboembolic Pulmonary Hypertension: Approved for patients who are not candidates for surgery or have persistent disease post-surgery .

    Additionally, ongoing research explores its potential applications in other cardiovascular diseases due to its unique mechanism of action related to nitric oxide signaling pathways .

    Molecular Pharmacology of Riociguat

    Soluble Guanylate Cyclase (sGC) as a Therapeutic Target

    Soluble guanylate cyclase (sGC) is a pivotal intracellular enzyme serving as the primary receptor for nitric oxide (NO) within the cardiovascular system. This heterodimeric enzyme, typically composed of α (α1 or α2) and β (β1) subunits, contains a heme moiety essential for its activation. Upon NO binding to the heme iron in the β-subunit, sGC undergoes a conformational shift, significantly enhancing its catalytic activity to convert guanosine triphosphate (GTP) into the critical second messenger, cyclic guanosine monophosphate (cGMP) [1] [9]. The NO-sGC-cGMP pathway is a master regulator of vascular tone, smooth muscle proliferation, platelet aggregation, and inflammation [1] [5].

    In pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH), endothelial dysfunction leads to diminished NO bioavailability and impaired sGC activity. This results in reduced cGMP production, fostering pulmonary vasoconstriction, vascular remodeling, and increased pulmonary vascular resistance. Consequently, sGC emerges as a rational and direct therapeutic target for restoring cGMP signaling in PH [1] [3] [5]. Unlike phosphodiesterase-5 inhibitors (PDE5i) which merely slow cGMP degradation, sGC stimulators like Riociguat directly augment cGMP production, offering a distinct pharmacological approach [10].

    Table 1: Key Characteristics of Soluble Guanylate Cyclase (sGC)

    PropertyDescriptionSignificance in PH
    StructureHeterodimeric enzyme (typically α1/β1 or α2/β1); Heme-containing (Fe²⁺-protoporphyrin IX) in β subunit.Heme moiety essential for NO binding; Target for pharmacologic modulation.
    Primary FunctionCatalyzes conversion of GTP to cyclic GMP (cGMP).cGMP is a key second messenger for vascular homeostasis.
    Activation MechanismPhysiological: Binding of nitric oxide (NO) to heme iron induces conformational change, boosting activity >100-fold.Impaired in PH due to endothelial dysfunction and reduced NO bioavailability.
    Pathway RoleCentral node in NO-sGC-cGMP signaling pathway.Pathway dysregulation is a hallmark of PAH and CTEPH pathogenesis.
    Therapeutic TargetingRiociguat acts as an sGC stimulator (distinct from sGC activators which target oxidized/heme-free sGC).Addresses root cause of impaired cGMP signaling in PH.

    Nitric Oxide-sGC-cGMP Signaling Pathway Dysregulation in Pulmonary Hypertension

    The pathogenesis of PAH and CTEPH involves significant disruption of the NO-sGC-cGMP axis. Endothelial damage or dysfunction reduces the expression and activity of endothelial nitric oxide synthase (eNOS), limiting NO synthesis [5] [9]. Furthermore, elevated levels of endogenous nitric oxide synthase (NOS) inhibitors, such as asymmetric dimethylarginine (ADMA), compete with L-arginine for eNOS binding sites, further suppressing NO production [5].

    Beyond reduced NO bioavailability, the responsiveness of sGC to NO can be impaired. Oxidative stress, prevalent in PH, can oxidize the heme iron in sGC (converting Fe²⁺ to Fe³⁺) or even lead to heme loss. Heme-oxidized or heme-free sGC is unresponsive to NO, rendering the enzyme functionally deficient despite potential NO presence [5] [7]. The resultant deficiency in cGMP has profound consequences:

    • Vasoconstriction: Reduced cGMP diminishes activation of cGMP-dependent protein kinase (PKG), leading to impaired inhibition of calcium influx into vascular smooth muscle cells and sustained vasoconstriction.
    • Vascular Remodeling: Low cGMP/PKG activity fails to counter mitogenic and fibrotic pathways, promoting smooth muscle cell proliferation, migration, and extracellular matrix deposition.
    • Thrombosis: Reduced cGMP impairs platelet inhibition, contributing to a pro-thrombotic state [1] [5] [9].

    This dysregulation creates a self-perpetuating cycle driving pulmonary vascular obstruction and right ventricular afterload. Targeting sGC directly, bypassing the compromised NO bioavailability and potentially restoring sensitivity, offers a strategic intervention point [3] [5] [10].

    Dual Mechanism of Action: NO-Sensitization and Direct sGC Stimulation

    Riociguat (BAY 63-2521) belongs to the novel pharmacological class of sGC stimulators. Its unique therapeutic value lies in its dual mode of action on the compromised NO-sGC-cGMP pathway:

    • NO-Independent Direct Stimulation: Riociguat binds to a distinct allosteric site on sGC, separate from the heme moiety. This binding directly stimulates the enzyme's catalytic activity, leading to increased conversion of GTP to cGMP, even in the complete absence of NO [1] [7] [9]. This action is crucial in the pathophysiological environment of PH where NO bioavailability is severely diminished.
    • NO-Sensitization: Riociguat profoundly increases the sensitivity of sGC to low, sub-threshold concentrations of endogenous NO. It stabilizes the NO-sGC binding complex, effectively lowering the threshold for NO-mediated sGC activation and significantly amplifying cGMP production when even small amounts of NO are present [1] [5] [9]. This synergistic effect leverages residual NO signaling capacity.

    Table 2: Riociguat's Dual Mechanism of Action Compared to Other Pharmacologic Classes

    MechanismRiociguat (sGC Stimulator)PDE5 Inhibitors (e.g., Sildenafil)sGC Activators (e.g., Cinaciguat)
    Primary Action1. Directly stimulates sGC independently of NO. 2. Sensitizes sGC to endogenous NO.Inhibits breakdown of cGMP by phosphodiesterase type 5 (PDE5).Activates oxidized/heme-free sGC (does not require NO or heme iron).
    Effect on sGC ActivityIncreases catalytic activity of reduced (Fe²⁺), heme-containing sGC.No direct effect on sGC; preserves existing cGMP.Activates sGC when heme is oxidized (Fe³⁺) or missing.
    Dependence on NO BioavailabilityPartially independent; works with low NO but synergizes with available NO.Indirectly relies on baseline sGC activity/cGMP production (needs NO).Independent of NO and heme status.
    Effect on cGMP LevelsIncreases production.Decreases degradation.Increases production (specifically of dysfunctional sGC forms).
    Therapeutic Target in PHPAH, CTEPH.PAH.Primarily investigated in acute heart failure (not approved for PH).

    Preclinical evidence demonstrates that Riociguat can stimulate recombinant sGC activity by up to 73-fold alone and by up to 112-fold in combination with an NO donor [7] [9]. This dual action translates into potent vasodilation, antiproliferative, antifibrotic, and anti-inflammatory effects within the pulmonary vasculature, addressing multiple facets of PH pathology beyond simple vasodilation [5] [10].

    Structural and Functional Modulation of sGC by Riociguat

    Riociguat (methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate; Chemical Formula: C₂₀H₁₉FN₈O₂) is a small organic molecule optimized for oral bioavailability [1] [8]. Its structure allows specific binding to a regulatory site on sGC.

    Biochemical and structural biology studies indicate that Riociguat binds to a pocket within the regulatory domain of the sGC heterodimer, distinct from the catalytic GTP-binding site and the heme-binding domain [7] [9]. Binding induces significant allosteric conformational changes within the enzyme:

    • Stabilization of the Active Conformation: Riociguat binding stabilizes sGC in a conformation that resembles the NO-activated state. This involves structural shifts, particularly in the αF helix region near the catalytic domain, facilitating a more efficient GTP turnover into cGMP [7] [9].
    • Enhancement of Heme Pocket Dynamics: While Riociguat does not bind directly to the heme, its binding at the allosteric site influences the dynamics of the heme-binding pocket. This modulation lowers the energy barrier for the transition to the active state triggered by NO binding, thereby explaining the profound sensitization effect to NO [9].
    • Prolonged Activation: The Riociguat-sGC complex exhibits increased stability and prolonged catalytic activity compared to the transient activation caused by NO alone [7].

    The functional consequence of this structural modulation is a significant and sustained increase in sGC catalytic efficiency (Vmax) for GTP-to-cGMP conversion. Riociguat's efficacy is thus rooted in its ability to correct the dysfunctional sGC signaling characteristic of PH by restoring and amplifying cGMP production at its source.

    Clinical Pharmacodynamic Correlates: Population pharmacokinetic/pharmacodynamic (PK/PD) analyses from phase III trials (PATENT-1 for PAH, CHEST-1 for CTEPH) demonstrated a significant correlation between Riociguat plasma exposure and improvements in key hemodynamic parameters like pulmonary vascular resistance (PVR) [8]. This confirms that the molecular and cellular mechanisms described translate directly into clinically measurable benefits in patients.

    Properties

    CAS Number

    1304478-72-5

    Product Name

    Riociguat

    IUPAC Name

    methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]-N-methylcarbamate

    Molecular Formula

    C20H19FN8O2

    Molecular Weight

    425.443

    InChI

    InChI=1S/C20H19FN8O2/c1-28(20(30)31-2)15-16(22)25-18(26-17(15)23)14-12-7-5-9-24-19(12)29(27-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H4,22,23,25,26)

    InChI Key

    WXXSNCNJFUAIDG-FIBGUPNXSA-N

    SMILES

    CN(C1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N)C(=O)OC

    Synonyms

    N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylcarbamic Acid Methyl Ester-d3;_x000B_[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]methylcarbamic Acid Methyl Est

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.